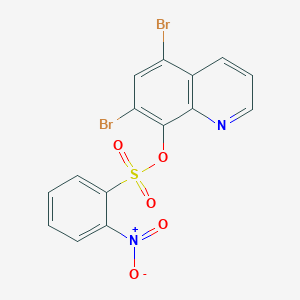
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, along with a nitrobenzenesulfonate group attached to the 8th position. These functional groups contribute to its reactivity and potential utility in chemical synthesis and research.
Vorbereitungsmethoden
The synthesis of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate typically involves multi-step reactions starting from quinoline derivatives. The bromination of quinoline at the 5th and 7th positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the nitrobenzenesulfonate group is usually carried out through a sulfonation reaction using reagents like chlorosulfonic acid followed by nitration with nitric acid .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Analyse Chemischer Reaktionen
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways involved in diseases.
Wirkmechanismus
The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and nitrobenzenesulfonate group contribute to its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific application. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate include:
5,7-Dibromo-8-hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5,7-Dibromoquinolin-8-yl 3-nitrobenzene-1-sulfonate: Another derivative with similar structural features but different reactivity and applications.
5,7-Dibromoquinolin-8-yl 4-chloro-3-nitrobenzenesulfonate: A compound with additional chlorine substitution, leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEKQFDADHSFGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














